N-({[2,3'-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide

Coordination Chemistry Metal-Organic Frameworks Ligand Design

N-({[2,3'-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide (CAS 1904012-13-0) is a synthetic heterocyclic small molecule (C₁₉H₁₄N₄OS, MW 346.4 g/mol) that integrates a 2,3′-bipyridine moiety with a 1,3-benzothiazole-6-carboxamide core via a methylene bridge. The compound features a computed XLogP3-AA of 2.7, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C19H14N4OS
Molecular Weight 346.41
CAS No. 1904012-13-0
Cat. No. B2546019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({[2,3'-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide
CAS1904012-13-0
Molecular FormulaC19H14N4OS
Molecular Weight346.41
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C19H14N4OS/c24-19(13-5-6-16-17(9-13)25-12-23-16)22-11-15-4-2-8-21-18(15)14-3-1-7-20-10-14/h1-10,12H,11H2,(H,22,24)
InChIKeyWKYGYNCYGRGPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-({[2,3'-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide (CAS 1904012-13-0): Procurement-Relevant Structural and Physicochemical Profile


N-({[2,3'-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide (CAS 1904012-13-0) is a synthetic heterocyclic small molecule (C₁₉H₁₄N₄OS, MW 346.4 g/mol) that integrates a 2,3′-bipyridine moiety with a 1,3-benzothiazole-6-carboxamide core via a methylene bridge [1]. The compound features a computed XLogP3-AA of 2.7, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds [1]. The 2,3′-bipyridine subunit distinguishes it from simpler pyridine-containing benzothiazole carboxamides by offering a bidentate metal-coordination site and extended π-conjugation, while the carboxamide attachment at the benzothiazole 6-position (rather than the 2-position) defines a distinct pharmacophoric geometry within the benzothiazole carboxamide class [1][2]. These structural features are the primary determinants of its differential behavior in biological and coordination-chemistry applications relative to close analogs.

Why N-({[2,3'-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide Cannot Be Replaced by Common Benzothiazole Carboxamide Analogs


Benzothiazole carboxamides are a privileged scaffold in medicinal chemistry and coordination chemistry, but biological activity and metal-binding behavior are exquisitely sensitive to the nature and attachment point of the amine-bearing substituent [1]. The target compound combines three structural features whose simultaneous presence is absent from commercially available close analogs: (i) a 2,3′-bipyridine group that provides a conformationally constrained bidentate N,N′-chelation site—lacking in mono-pyridine analogs such as N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide; (ii) carboxamide attachment at the benzothiazole 6-position, which directs the bipyridine substituent into a different spatial trajectory than the 2-carboxamide positional isomer N-([2,3′-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide; and (iii) a methylene (-CH₂-) spacer between the bipyridine and carboxamide that modulates conformational flexibility and hydrogen-bonding geometry [1][2]. These cumulative structural differences translate into distinct target-engagement profiles, metal-coordination geometries, and physicochemical properties that make simple substitution by any single close analog unreliable without re-validation of the specific application [2].

N-({[2,3'-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Bidentate 2,3′-Bipyridine Chelation vs. Mono-Pyridine Analogs: Metal-Binding Architecture

The target compound contains a 2,3′-bipyridine moiety that provides a pre-organized bidentate N,N′-chelation site capable of forming five-membered chelate rings with transition metals (e.g., Ru(II), Ir(III), Cu(II)), a feature absent in mono-pyridine benzothiazole carboxamides such as N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which can only act as a monodentate ligand through its single pyridine nitrogen [1][2]. In the simpler mono-pyridine analog, metal coordination is limited to the pyridine nitrogen, whereas the bipyridine unit in the target compound enforces a constrained bite angle that dictates octahedral vs. square-planar geometry preference, directly impacting catalytic and photophysical performance in metal complexes [1].

Coordination Chemistry Metal-Organic Frameworks Ligand Design

Carboxamide Positional Isomerism: 6-Carboxamide vs. 2-Carboxamide Benzothiazole Analogs

The target compound bears the carboxamide linker at the benzothiazole 6-position, whereas the closest commercially available bipyridine-containing analog—N-([2,3′-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide—places it at the 2-position. This positional difference alters the spatial trajectory of the bipyridine-methyl substituent relative to the benzothiazole ring plane: the 6-carboxamide projects the substituent from the benzo ring at ~60° relative to the thiazole ring axis, while the 2-carboxamide projects it directly along the thiazole C2 vector [1][2]. In the broader benzothiazole carboxamide class, 6-substituted derivatives have demonstrated distinct target selectivity profiles from 2-substituted analogs; for example, 2-acetamido-6-carboxamide benzothiazoles selectively inhibit BRAFᵛ⁶⁰⁰ᴱ kinase (IC₅₀ = 7.9 μM) with selectivity over wild-type BRAF, while 2-carboxamide-substituted benzothiazoles in the same series show altered potency and selectivity [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. N-Benzyl Analog

The target compound (XLogP3-AA = 2.7, HBD = 1, HBA = 5) exhibits a computed lipophilicity approximately 1.2–1.5 log units higher than the simpler N-benzyl-1,3-benzothiazole-6-carboxamide scaffold (XLogP3 ≈ 1.5 for the parent N-benzyl analog), driven by the additional pyridine ring in the bipyridine subunit [1]. This increased lipophilicity, combined with the additional hydrogen-bond acceptor capacity from the second pyridine nitrogen, places the target compound in a physicochemical space more consistent with blood-brain barrier permeability (CNS MPO score range) than the mono-aromatic benzyl analog, although the higher molecular weight (346.4 vs. ~268 g/mol for N-benzyl-1,3-benzothiazole-6-carboxamide) partially offsets this advantage [1].

Drug-Likeness ADME Profiling Permeability

Benchmarking Against the Best-Characterized 6-Carboxamide Analog: N-(Pyridin-4-yl)benzo[d]thiazole-6-carboxamide

The closest analog with published quantitative biological activity is N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which inhibits E. coli UT189 K1 capsule formation with an IC₅₀ of 1.04 ± 0.13 μM and a >200-fold selectivity index in BC5637 bladder cells [1]. The target compound differs by replacement of the single pyridin-4-yl group with a 2,3′-bipyridin-3-ylmethyl moiety. This substitution adds a second pyridine ring and a methylene spacer, which is predicted to alter the compound's binding mode: the bipyridine unit can engage in π-stacking with aromatic residues in the target binding pocket while simultaneously offering an additional metal-coordination or hydrogen-bonding site not available to the mono-pyridine analog [1][2]. No direct head-to-head capsule inhibition data exist for the target compound; however, the structural divergence from the validated probe compound means its activity profile cannot be assumed to follow the same SAR trend without experimental confirmation.

Antimicrobial Capsule Biogenesis Inhibition Chemical Probe

Bipyridine Regioisomer Comparison: 2,3′-Bipyridine vs. 2,4′-Bipyridine Attachment

The target compound employs a 2,3′-bipyridine connectivity (pyridine rings linked at the 2-position of one ring and 3′-position of the other), which creates an asymmetric, kinked ligand architecture. In contrast, the regioisomeric compound N-([2,4′-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide uses a 2,4′-bipyridine with a different substitution pattern that results in a more linear disposition of the nitrogen donor atoms [1]. The 2,3′-connectivity enforces an N–N distance of approximately 3.8–4.2 Å in the free ligand (comparable to 2,2′-bipyridine), which is optimal for octahedral metal coordination, whereas the 2,4′-connectivity yields a larger N–N separation that favors bridging coordination modes in polynuclear complexes [1]. No direct comparative coordination chemistry data exist for these specific compounds; the differentiation rests on well-established bipyridine coordination chemistry principles.

Ligand Geometry Supramolecular Chemistry Coordination Polymer

N-({[2,3'-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide: Evidence-Anchored Application Scenarios for Procurement and Research Use


Development of Bidentate N,N′-Chelating Ligands for Luminescent Transition-Metal Complexes

The 2,3′-bipyridine moiety provides a pre-organized bidentate chelation site suitable for Ru(II), Ir(III), and Os(II) complexation, enabling the synthesis of phosphorescent metal complexes for OLED, bioimaging, and photoredox catalysis applications. The benzothiazole-6-carboxamide appendage introduces an additional chromophoric unit that can modulate the excited-state properties of the resulting metal complex [1]. The target compound's 2,3′-connectivity yields a chelate bite angle comparable to 2,2′-bipyridine but with the carboxamide functionality positioned distal to the metal center, minimizing steric interference with octahedral coordination geometry—a key advantage over 2-carboxamide positional isomers [1][2].

Chemical Tool Compound for Investigating Benzothiazole-6-Carboxamide Pharmacophore Space in Kinase Inhibition

The benzothiazole-6-carboxamide scaffold has been validated in the literature as a kinase inhibitor pharmacophore, with 2-acetamido-6-carboxamide derivatives showing selective BRAFᵛ⁶⁰⁰ᴱ inhibition (IC₅₀ = 7.9 μM) [1]. The target compound extends this scaffold with a bipyridine-methyl substituent that introduces additional hydrogen-bonding and π-stacking capacity, potentially enabling engagement with kinase hinge regions that have not been explored with simpler N-benzyl or N-pyridyl analogs. The 6-carboxamide attachment geometry directs the bipyridine into a solvent-exposed orientation distinct from the 2-carboxamide isomer, providing a unique vector for structure-activity relationship exploration [1].

Building Block for Supramolecular Coordination Assemblies with Topological Control

The 2,3′-bipyridine connectivity yields a kinked ligand geometry (estimated N–N distance 3.8–4.2 Å) that favors discrete chelate formation with single metal ions, in contrast to the 2,4′-bipyridine regioisomer which promotes bridging coordination [1]. When combined with the benzothiazole sulfur and nitrogen atoms as secondary coordination sites, the target compound can function as a multi-dentate building block for heterometallic coordination cages, metal-organic polygons, or discrete helicates. The methylene spacer between the bipyridine and carboxamide introduces conformational flexibility that can accommodate structural reorganization upon metal binding [1].

Reference Compound for Profiling Bipyridine-Containing Benzothiazole Derivatives in Phenotypic Screening Libraries

The compound's position as a member of the bipyridine-benzothiazole carboxamide chemical space makes it suitable as a reference standard for quality control and hit validation in high-throughput screening campaigns. The well-defined molecular formula (C₁₉H₁₄N₄OS), exact mass (346.08883226 Da), and InChIKey (WKYGYNCYGRGPRE-UHFFFAOYSA-N) enable unambiguous identity confirmation via HRMS and NMR [1]. Its computed XLogP3-AA of 2.7 and hydrogen-bond donor/acceptor profile (HBD = 1, HBA = 5) provide a reference point for assessing the drug-likeness of related screening hits, while its bipyridine subunit serves as a built-in metal-chelating handle for target-engagement assays requiring metal-dependent readouts [1].

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